2-Bromo-5-(p-tolyl)oxazole
CAS No.:
Cat. No.: VC17377451
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO |
|---|---|
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 2-bromo-5-(4-methylphenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3 |
| Standard InChI Key | OJLNDKGGQDOJAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Bromo-5-(p-tolyl)oxazole features a central oxazole ring substituted at the 2-position with a bromine atom and at the 5-position with a p-tolyl group (4-methylphenyl). The planar aromatic oxazole ring contributes to the compound’s stability, while the electron-withdrawing bromine and electron-donating methyl group on the aryl ring create a polarized electronic structure. This configuration influences its reactivity in substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Physical and Spectral Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Comparatively, the non-brominated analog 5-(p-tolyl)oxazole (C₁₀H₉NO) has a melting point of 65–67°C and a boiling point of 273.9°C, suggesting that bromination increases molecular weight and likely alters phase transition temperatures . Spectral data for 2-Bromo-5-(p-tolyl)oxazole remain sparse, but its proton NMR profile is expected to show aromatic protons from the p-tolyl group (δ 7.2–7.4 ppm) and a singlet for the oxazole ring proton (δ 8.4–8.6 ppm), based on similar oxazole derivatives .
Synthesis Methods and Reaction Mechanisms
Bromination of Oxazole Precursors
The most common route to 2-Bromo-5-(p-tolyl)oxazole involves bromination of 5-(p-tolyl)oxazole using reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). This electrophilic aromatic substitution typically occurs under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran. For example:
The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich 2-position of the oxazole ring.
Alternative Synthetic Pathways
Microwave-assisted synthesis offers a modern alternative. A study on 5-(p-tolyl)oxazole synthesis achieved 65% yield using TosMIC (p-toluenesulfonylmethyl isocyanide) and aryl aldehydes under microwave irradiation with K₃PO₄ as a base . Subsequent bromination of this intermediate could streamline the production of 2-Bromo-5-(p-tolyl)oxazole.
Applications in Medicinal Chemistry and Drug Discovery
Structure-Activity Relationships (SAR)
The bromine atom at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions. This property is exploitable in prodrug design, where the bromine can be replaced by pharmacophoric groups (e.g., amines, thiols) to enhance bioavailability.
Comparative Analysis with Related Oxazole Derivatives
5-(p-Tolyl)oxazole vs. 2-Bromo-5-(p-tolyl)oxazole
The bromine atom significantly increases molecular weight and reactivity, enabling participation in Suzuki-Miyaura and Ullmann coupling reactions to generate biaryl structures.
Sulfonamide-Substituted Analogs
Compounds like 4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazole (MW: 452.38 g/mol) demonstrate enhanced solubility and target affinity due to the sulfonyl group’s hydrogen-bonding capacity. This contrasts with the hydrophobic p-tolyl and bromine substituents in 2-Bromo-5-(p-tolyl)oxazole, suggesting divergent applications in drug delivery.
Future Research Directions
Expanding Synthetic Methodologies
-
Continuous Flow Chemistry: Automated systems could improve yield and purity by optimizing reaction parameters (e.g., temperature, residence time).
-
Catalytic Bromination: Transition metal catalysts (e.g., Pd/Cu) may enable regioselective bromination at lower temperatures .
Biological Screening
-
In Vitro Assays: Prioritize testing against antibiotic-resistant bacteria (e.g., MRSA) and cancer cell lines (e.g., HeLa, MCF-7).
-
Molecular Docking: Predict binding affinities for kinases and GPCRs to identify lead candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume